molecular formula C14H13N3 B14261442 2-{[(1S)-1-phenylethyl]amino}-isonicotinonitrile CAS No. 383426-39-9

2-{[(1S)-1-phenylethyl]amino}-isonicotinonitrile

Cat. No.: B14261442
CAS No.: 383426-39-9
M. Wt: 223.27 g/mol
InChI Key: NRFVGJMBVORDMG-NSHDSACASA-N
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Description

2-{[(1S)-1-phenylethyl]amino}-isonicotinonitrile is an organic compound with a complex structure that includes a phenylethyl group attached to an amino group, which is further connected to an isonicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1S)-1-phenylethyl]amino}-isonicotinonitrile typically involves the reaction of isonicotinonitrile with (1S)-1-phenylethylamine. The reaction is usually carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the desired stereochemistry is maintained .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. Enzymatic methods, such as the use of transaminases, can also be employed to achieve high enantioselectivity and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{[(1S)-1-phenylethyl]amino}-isonicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines .

Scientific Research Applications

2-{[(1S)-1-phenylethyl]amino}-isonicotinonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(1S)-1-phenylethyl]amino}-isonicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form complexes with these targets, leading to inhibition or activation of biochemical pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(1S)-1-phenylethyl]amino}-isonicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

383426-39-9

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

2-[[(1S)-1-phenylethyl]amino]pyridine-4-carbonitrile

InChI

InChI=1S/C14H13N3/c1-11(13-5-3-2-4-6-13)17-14-9-12(10-15)7-8-16-14/h2-9,11H,1H3,(H,16,17)/t11-/m0/s1

InChI Key

NRFVGJMBVORDMG-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC2=NC=CC(=C2)C#N

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC=CC(=C2)C#N

Origin of Product

United States

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